CD73-IN-1

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of CD73-IN-1 is CD73 , also known as ecto-5’-nucleotidase . CD73 is a key enzyme in the purinergic signaling pathway, responsible for the generation of immune suppressive adenosine . It is frequently overexpressed across a variety of cancers . The expression of CD73 is higher in tumors than in the corresponding healthy tissues and is associated with a poor prognosis .

Mode of Action

This compound interacts with its target, CD73, by binding to it and inhibiting its enzymatic activity . This interaction results in the suppression of the production of adenosine, a molecule that plays a crucial role in the suppression of an adequate anti-tumor immune response . By inhibiting CD73, this compound can potentially reinvigorate anti-tumor immunity .

Biochemical Pathways

CD73 is involved in the conversion of adenosine monophosphate (AMP) to adenosine . This conversion is a critical step in the purinergic signaling pathway . Adenosine, the product of this reaction, has immunosuppressive effects . By inhibiting CD73, this compound disrupts this pathway, reducing the production of adenosine and potentially alleviating its immunosuppressive effects .

Pharmacokinetics

They are designed to have high permeability and low clearance, which can enhance their bioavailability .

Result of Action

The inhibition of CD73 by this compound leads to a reduction in the production of adenosine . This can result in the alleviation of the immunosuppressive effects of adenosine, potentially enhancing anti-tumor immunity . Moreover, the inhibition of CD73 can also affect cancer cell proliferation, tumor growth, angiogenesis, and metastasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, hypoxia, a condition often found in the tumor microenvironment, can drive the upregulation of CD73 . This could potentially influence the efficacy of this compound. Furthermore, the expression of CD73 and the generation of adenosine by tumor or tumor-associated immune cells is a common resistance mechanism to many cancer treatments . Therefore, the tumor microenvironment and the presence of other treatments can influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

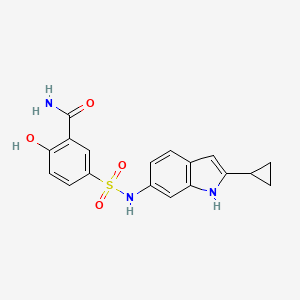

5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and leading to downstream effects on cellular functions .

Cellular Effects

The effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including those mediated by kinases and phosphatases . It can alter gene expression by modulating transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects collectively contribute to its potential therapeutic applications in conditions such as cancer and inflammation .

Molecular Mechanism

At the molecular level, 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, including receptors and enzymes, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the target . For example, its interaction with cyclooxygenase results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide have been studied over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that it may have potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide vary with dosage. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect the levels of various metabolites, including those involved in energy production and detoxification processes . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be preferentially taken up by certain cell types or tissues, leading to higher local concentrations and enhanced biological effects .

Subcellular Localization

The subcellular localization of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CD73-IN-1 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de modifications des groupes fonctionnels pour améliorer son affinité de liaison et sa spécificité pour CD73. La voie de synthèse comprend généralement :

Formation de la structure principale : Cela implique l'utilisation de composés aromatiques ou hétéroaromatiques comme matières premières, qui subissent diverses réactions telles que la nitration, la réduction et la cyclisation.

Modifications des groupes fonctionnels :

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire tout en assurant une pureté et un rendement élevés. Cela comprend généralement :

Optimisation des conditions de réaction : Ajustement de paramètres tels que la température, la pression et le solvant pour maximiser le rendement et minimiser les sous-produits.

Techniques de purification : Utilisation de méthodes telles que la cristallisation, la chromatographie et la recristallisation pour obtenir le produit final avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

CD73-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir une activité biologique modifiée.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, améliorant potentiellement la stabilité et l'efficacité du composé.

Substitution : Les réactions de substitution, telles que la substitution nucléophile ou électrophile, peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions, y compris des milieux acides ou basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques et des propriétés pharmacocinétiques différentes.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound est utilisé pour étudier le rôle de CD73 dans la progression tumorale et l'évasion immunitaire.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité enzymatique de CD73, réduisant ainsi la production d'adénosine à partir du monophosphate d'adénosine. Cette inhibition conduit à une diminution de l'immunosuppression médiée par l'adénosine, améliorant l'activité des cellules immunitaires telles que les lymphocytes T et les cellules tueuses naturelles . Le composé cible le site actif de CD73, empêchant son interaction avec le monophosphate d'adénosine et la production d'adénosine subséquente .

Applications De Recherche Scientifique

CD73-IN-1 has a wide range of scientific research applications, including:

Cancer Research: this compound is used to study the role of CD73 in tumor progression and immune evasion.

Biochemistry: Researchers use this compound to study the enzymatic activity of CD73 and its role in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de CD73-IN-1

This compound est unique en raison de sa haute spécificité et de son affinité de liaison pour CD73, ce qui permet une inhibition efficace de l'activité de l'enzyme. De plus, sa nature de petite molécule offre des avantages en termes de pharmacocinétique et de facilité d'administration par rapport aux inhibiteurs à base d'anticorps .

Propriétés

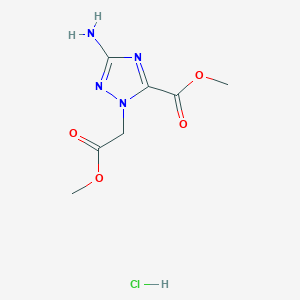

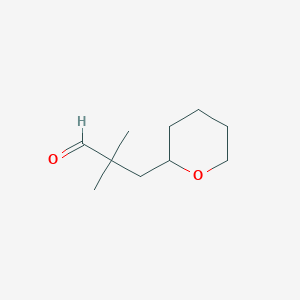

IUPAC Name |

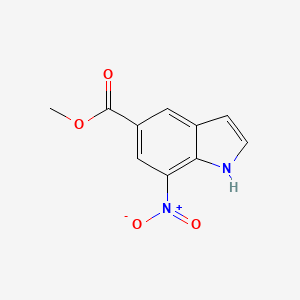

5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGALILHRFUCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)

![tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate](/img/structure/B1436007.png)

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)